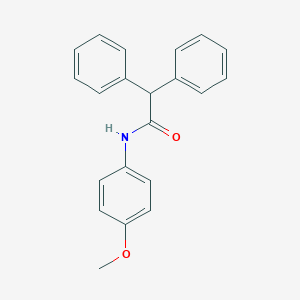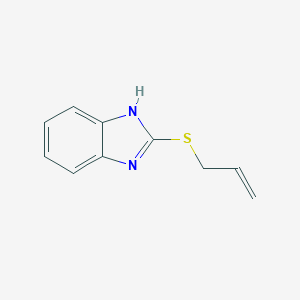
4-Nitroaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitroaminopyridine, also known as 4-NAP, is an organic compound that belongs to the class of aminopyridines. It is a yellow crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 4-Nitroaminopyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to enhance synaptic transmission, improve cognitive function, and increase learning and memory. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitroaminopyridine in lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its toxicity and potential side effects, which may limit its use in vivo studies.
Direcciones Futuras
There are several future directions for the use of 4-Nitroaminopyridine in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new ligands and catalysts for organic synthesis. Additionally, this compound may be used as a tool for studying the mechanisms of neurotransmission and synaptic plasticity in the brain.
Métodos De Síntesis
The synthesis of 4-Nitroaminopyridine can be achieved through various methods, including the reaction of 4-nitropyridine with ammonia or ammonium hydroxide. Another method involves the reduction of 4-nitropyridine N-oxide with zinc and hydrochloric acid. The synthesis of this compound can also be achieved through the catalytic hydrogenation of 4-nitro-2-aminopyridine.
Aplicaciones Científicas De Investigación
4-Nitroaminopyridine has been used in various scientific research applications, including the synthesis of new compounds, drug discovery, and as a reagent in organic chemistry. This compound has been used to synthesize novel pyridine-based ligands and catalysts. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
26482-55-3 |
|---|---|
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
N-pyridin-4-ylnitramide |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-1-3-6-4-2-5/h1-4H,(H,6,7) |
Clave InChI |
CTHDGKOXYODVEB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1N[N+](=O)[O-] |
SMILES canónico |
C1=CN=CC=C1N[N+](=O)[O-] |
Otros números CAS |
26482-55-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)





